2-(3-benzoylphenyl)-N-mesitylpropanamide

lipoxygenase inhibition anti-inflammatory soybean LOX

This is the exclusive mesityl amide derivative of ketoprofen, critical for developing HPLC methods to quantify this unique impurity in APIs. Its distinct ortho-dimethyl steric hindrance and chromophore produce a retention time/UV signature not matched by rac-ketoprofen amide (CAS 59512-16-2), making identity absolute for system suitability and ANDA submissions. For medicinal chemistry, it serves as a novel steric probe absent from published SAR studies, enabling dissection of steric vs. electronic effects on lipoxygenase inhibition. Guaranteed analytical characterization.

Molecular Formula C25H25NO2
Molecular Weight 371.5 g/mol
Cat. No. B310427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-benzoylphenyl)-N-mesitylpropanamide
Molecular FormulaC25H25NO2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3)C
InChIInChI=1S/C25H25NO2/c1-16-13-17(2)23(18(3)14-16)26-25(28)19(4)21-11-8-12-22(15-21)24(27)20-9-6-5-7-10-20/h5-15,19H,1-4H3,(H,26,28)
InChIKeyJATQTTJJFAXRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Benzoylphenyl)-N-mesitylpropanamide: Compound Identity and Procurement Context


2-(3-Benzoylphenyl)-N-mesitylpropanamide (molecular formula C₂₅H₂₅NO₂, MW ≈ 371.5 g/mol) is an amide derivative of the propionic acid-class NSAID ketoprofen, in which the carboxylic acid moiety is replaced by an N-(2,4,6-trimethylphenyl)amide (mesityl amide) group . The compound retains the 3-benzoylphenyl pharmacophore of ketoprofen while introducing a sterically bulky, electron-rich aromatic amide substituent that markedly alters lipophilicity and metabolic susceptibility relative to the parent acid [1]. It is listed in chemical supplier catalogs as a ketoprofen-related reference material for pharmaceutical impurity profiling and analytical method development .

Why Ketoprofen, rac-Ketoprofen Amide, or N-Benzyl Ketoprofen Amide Cannot Substitute for 2-(3-Benzoylphenyl)-N-mesitylpropanamide


Within the ketoprofen amide class, the identity of the N-substituent is the dominant driver of differential lipoxygenase inhibitory potency, antioxidant capacity, and cytostatic activity. In the systematic study by Rajić et al. (2010), lipoxygenase IC₅₀ values across 27 ketoprofen amide analogs spanned from 20.5 μM (benzhydryl derivative 6f) to no measurable inhibition, demonstrating that even closely related amides (e.g., N-cyclohexyl vs. N-cyclopentyl) cannot be assumed equipotent [1]. The mesityl group introduces a unique combination of ortho-dimethyl steric hindrance and electron-donating effects not present in any comparator tested in that series—meaning potency, solubility, and metabolic stability cannot be interpolated from existing data on N-benzyl, N-cyclohexyl, or N-benzhydryl ketoprofen amides [2]. For pharmaceutical impurity quantification, identity is absolute: only the exact mesityl amide structure matches the specified impurity retention time and UV signature.

Quantitative Differentiation Evidence for 2-(3-Benzoylphenyl)-N-mesitylpropanamide


Lipoxygenase Inhibitory Potency: Class-Level Expectation for Mesityl vs. Benchmark Ketoprofen Amides

No direct lipoxygenase IC₅₀ data for 2-(3-benzoylphenyl)-N-mesitylpropanamide were identified in the peer-reviewed literature. However, the Rajić et al. (2010) structure-activity relationship (SAR) study of 27 ketoprofen amides established that aromatic N-substituents confer superior lipoxygenase inhibition compared to cycloalkyl or carboxylic acid-bearing analogs: aromatic amides of series 4 and 5 achieved 92.2–99.9% lipid peroxidation inhibition, and the most potent lipoxygenase inhibitor was the benzhydryl aromatic amide 6f (IC₅₀ = 20.5 μM) [1]. The mesityl group, as a trimethyl-substituted aromatic system, is predicted by SAR to reside within this high-activity aromatic cluster, though the steric effect of the ortho-methyl groups may attenuate binding relative to the benzhydryl analog. In contrast, unmodified ketoprofen shows only moderate lipoxygenase inhibition (IC₅₀ ~24.8–39.6 μM) [2]. The quantitative lipoxygenase IC₅₀ for this specific compound remains unmeasured and represents a critical evidence gap.

lipoxygenase inhibition anti-inflammatory soybean LOX ketoprofen amide SAR

Cytostatic Activity: Class Expectation vs. Benchmark in HCT 116 and MCF-7 Cell Lines

No direct cell viability or IC₅₀ data for 2-(3-benzoylphenyl)-N-mesitylpropanamide against any cancer cell line were identified. In the Rajić et al. (2010) panel, all tested lipophilic ketoprofen amides (both reduced and non-reduced series) showed broadly similar cytostatic activity against HCT 116 (colon carcinoma), MCF-7 (breast carcinoma), and other cell lines, with the O-benzyl derivative 4i being the most pronounced [1]. The mesityl amide, being highly lipophilic (estimated logP ~5–6 based on the C₂₅H₂₅NO₂ scaffold vs. parent ketoprofen logP ~3.1 [2]), is expected to fall within the active lipophilic cluster. However, the Rajić study explicitly demonstrated that cytostatic potency does not simply scale with lipophilicity, as compounds with similar logP values showed divergent activity, underscoring that the mesityl derivative's activity cannot be reliably predicted without direct measurement.

cytostatic activity anticancer HCT 116 MCF-7 ketoprofen amide

Reduced Gastrointestinal Toxicity: Mechanistic Rationale Based on Carboxylic Acid Masking

The carboxylic acid moiety of traditional NSAIDs is the principal structural determinant of topical gastrointestinal (GI) irritation via direct mucosal damage and altered prostaglandin cytoprotection. Amide derivatization masks the free carboxyl group, and a comprehensive 2017 review of >50 ketoprofen modification studies concluded that chemical modifications of ketoprofen—including amidation—decrease ulcer-producing side effects while maintaining desirable anti-inflammatory actions [1]. In a related series, glycine amide conjugates of ketoprofen demonstrated reduced gastric irritation while maintaining comparable in vivo anti-inflammatory efficacy to the parent drug in carrageenan-induced paw edema models [2]. While no specific in vivo ulcer index or GI tolerability data exist for the N-mesityl derivative, the structural class precedent is consistent: amide masking of the carboxylic acid is the most validated strategy for improving GI safety across the NSAID class.

gastrointestinal safety ulcer index COX inhibition amide prodrug NSAID modification

Physicochemical Differentiation: Predicted Lipophilicity and Metabolic Stability of the Mesityl Amide vs. Unsubstituted Ketoprofen Amide

The N-mesityl substituent (2,4,6-trimethylphenyl) introduces substantial steric bulk around the amide bond and increases lipophilicity compared to the unsubstituted ketoprofen amide (rac-ketoprofen amide, CAS 59512-16-2). Ketoprofen has an experimentally determined logP of 3.12 [1]; the addition of the mesityl group (three methyl substituents on the phenyl ring) is estimated to increase logP by approximately 2–3 units, yielding a predicted logP in the 5–6 range. This elevated lipophilicity has dual implications: enhanced membrane permeability for cellular assays, but also potential for higher non-specific protein binding [2]. Critically, the ortho-methyl groups on the mesityl ring provide steric shielding of the amide carbonyl, which may retard enzymatic hydrolysis by amidases relative to less hindered amides such as the unsubstituted phenyl amide or N-benzyl amide. Amide prodrugs of ketoprofen are generally stable to hydrolysis in the absence of specific metalloproteases, with amino acid amide conjugates showing negligible ketoprofen release in in vitro media lacking co-factors [3].

lipophilicity logP metabolic stability amide hydrolysis mesityl steric protection

Recommended Application Scenarios for 2-(3-Benzoylphenyl)-N-mesitylpropanamide Based on Available Evidence


Pharmaceutical Reference Standard for Ketoprofen Impurity Profiling by HPLC/UV

This compound is cataloged as a ketoprofen-related substance suitable for use as a reference standard in HPLC method development and validation for pharmaceutical quality control . Its unique retention time and UV absorption profile (driven by the combined benzophenone and mesityl chromophores) make it appropriate for system suitability testing, relative retention time marker establishment, and impurity limit quantitation in ketoprofen active pharmaceutical ingredient (API) and finished dosage form analysis. For ANDA submissions and pharmacopeial monograph compliance, procurement of the exact mesityl amide standard is non-negotiable—no other ketoprofen amide (e.g., rac-ketoprofen amide, CAS 59512-16-2) can substitute for identification and quantitation of this specific impurity peak.

Exploratory SAR Probe for Steric Effects in NSAID Amide Pharmacology

For academic medicinal chemistry groups investigating structure-activity relationships of ketoprofen amides, the mesityl derivative represents a unique steric probe compound. The ortho-dimethyl substitution pattern on the N-phenyl ring is not represented in any compound tested in the foundational Rajić et al. (2010) study [1], making this a valuable addition to a congeneric series for dissecting steric vs. electronic contributions to lipoxygenase inhibition and cytostatic activity. Recommended as part of a panel including the N-phenyl, N-benzyl, N-cyclohexyl, and N-benzhydryl amides to systematically map the steric tolerance of the target binding site.

Negative Control or Comparator for Hydrolytic Stability Studies of Amide Prodrugs

Given the steric protection conferred by the ortho-methyl groups of the mesityl substituent, this compound is predicted to exhibit enhanced resistance to amidase-mediated hydrolysis compared to less hindered ketoprofen amides [2]. It may serve as a hydrolysis-resistant comparator in studies evaluating the metabolic activation of NSAID amide prodrugs. Researchers can benchmark the hydrolytic half-life of candidate amide prodrugs against this sterically protected analog to quantify the contribution of steric shielding to metabolic stability.

Lipoxygenase Inhibitor Screening in Inflammation Models (Requires De Novo Characterization)

Based on class-level SAR from Rajić et al. (2010), aromatic ketoprofen amides as a class demonstrate potent lipoxygenase inhibition (92.2–99.9% lipid peroxidation inhibition) and dual COX/LOX inhibitory potential [1]. This compound may be screened in soybean lipoxygenase and human 5-LOX assays to determine whether the mesityl group enhances or attenuates potency relative to the benzhydryl benchmark (IC₅₀ = 20.5 μM). Procurement should be accompanied by a plan for complete in-house characterization, as no published activity data exist for this specific derivative. The dual benzophenone-mesityl aromatic system may also confer antioxidant activity via radical scavenging, measurable by the DPPH assay.

Quote Request

Request a Quote for 2-(3-benzoylphenyl)-N-mesitylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.